molecular formula C24H25FN4O B14975245 N-(3,5-dimethylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

N-(3,5-dimethylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B14975245
M. Wt: 404.5 g/mol
InChI Key: NTPGUPOEIHVGJW-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazine ring, and substituted phenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyridazine rings. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst, while reduction reactions may be carried out at lower temperatures under an inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups.

Scientific Research Applications

N-(3,5-dimethylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which may have implications for drug development.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved in these processes are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,5-dimethylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide include:

  • N-(3,5-dimethylphenyl)-4-(trifluoromethoxy)benzenesulfonamide
  • N-(3,5-dimethylphenyl)-2,6-difluorobenzenesulfonamide
  • N-(3,5-dimethylphenyl)-4-morpholinesulfonamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H25FN4O

Molecular Weight

404.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C24H25FN4O/c1-16-13-17(2)15-21(14-16)26-24(30)19-9-11-29(12-10-19)23-8-7-22(27-28-23)18-3-5-20(25)6-4-18/h3-8,13-15,19H,9-12H2,1-2H3,(H,26,30)

InChI Key

NTPGUPOEIHVGJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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